5-Chloro-N,N-dipropylimidazo[1,2-a]pyrimidin-7-amine
Description
Properties
CAS No. |
89099-88-7 |
|---|---|
Molecular Formula |
C12H17ClN4 |
Molecular Weight |
252.74 g/mol |
IUPAC Name |
5-chloro-N,N-dipropylimidazo[1,2-a]pyrimidin-7-amine |
InChI |
InChI=1S/C12H17ClN4/c1-3-6-16(7-4-2)11-9-10(13)17-8-5-14-12(17)15-11/h5,8-9H,3-4,6-7H2,1-2H3 |
InChI Key |
UXSXYFCGZGRHRN-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C1=NC2=NC=CN2C(=C1)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-N,N-dipropylimidazo[1,2-a]pyrimidin-7-amine typically involves the following steps:
Formation of the Imidazo[1,2-a]pyrimidine Core: The core structure can be synthesized through a cyclization reaction involving a suitable diamine and an aldehyde or carboxylic acid.
Introduction of the Chloro Group: The chloro substituent can be introduced via a nucleophilic substitution reaction using a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3).
Attachment of Dipropyl Groups: The dipropyl groups are typically introduced through an alkylation reaction using propyl halides in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Green chemistry principles, such as the use of environmentally benign solvents and recyclable catalysts, are often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-N,N-dipropylimidazo[1,2-a]pyrimidin-7-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: H2O2, KMnO4
Reduction: LiAlH4, NaBH4
Substitution: Amines, thiols, alkoxides
Major Products Formed
The major products formed from these reactions include N-oxides, reduced derivatives, and substituted imidazo[1,2-a]pyrimidines .
Scientific Research Applications
5-Chloro-N,N-dipropylimidazo[1,2-a]pyrimidin-7-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-Chloro-N,N-dipropylimidazo[1,2-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The exact pathways involved depend on the specific biological context and the nature of the target .
Comparison with Similar Compounds
Table 1: Structural Features of Key Analogous Compounds
Key Observations :
- Core Heteroatoms : The imidazo[1,2-a]pyrimidine core contains two nitrogen atoms in the fused ring system, whereas triazolopyrimidines (e.g., ametoctradin) have three nitrogen atoms, enhancing hydrogen-bonding capacity and target selectivity .
- Substituent Effects : Chlorine at position 5 in the target compound may enhance electronegativity and binding to hydrophobic pockets in biological targets, similar to chloro-substituted triazolopyrimidines in antimalarial research . N,N-dipropyl groups likely improve lipophilicity compared to shorter alkyl or aryl substituents .
Physicochemical Properties
- Solubility : Chlorine and tertiary amine groups may enhance aqueous solubility relative to purely aromatic derivatives (e.g., N-phenethyltriazolopyrimidines) .
Biological Activity
5-Chloro-N,N-dipropylimidazo[1,2-a]pyrimidin-7-amine is a synthetic compound belonging to the class of imidazopyrimidines. It has garnered attention in pharmaceutical research for its potential biological activities, particularly in the context of neuroprotection and antioxidant properties. This article delves into the biological activity of this compound, highlighting relevant studies, mechanisms of action, and potential therapeutic applications.
- Chemical Formula : C12H17ClN4
- Molecular Weight : 252.743 g/mol
- CAS Number : 89099-88-7
- IUPAC Name : this compound
- SMILES Notation : CCCN(CCC)c2cc(Cl)n1ccnc1n2
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that this compound may exert neuroprotective effects by:
- Scavenging Reactive Oxygen Species (ROS) : The compound has shown potential in reducing oxidative stress by scavenging free radicals, which is crucial in neurodegenerative diseases.
- Modulating Neurotransmitter Systems : Preliminary studies suggest that it may influence neurotransmitter levels, contributing to its anxiolytic and antidepressant-like effects.
In Vitro Studies
Several in vitro studies have evaluated the cytotoxicity and protective effects of this compound against oxidative stress:
These studies indicate that the compound may provide protective effects against oxidative damage in neuronal cells.
Case Studies
A notable case study involved the evaluation of the compound's effects on neuronal cells subjected to oxidative stress induced by hydrogen peroxide (H₂O₂). The findings suggested that treatment with this compound significantly reduced apoptosis markers and improved cell viability compared to untreated controls. This positions the compound as a promising candidate for further investigation in neuroprotective therapies.
Antioxidant Properties
The antioxidant activity of this compound has been highlighted in various assays, including:
- DPPH Assay : Demonstrated significant free radical scavenging ability.
- ABTS Assay : Showed effective inhibition of ABTS radical cation formation.
These properties suggest its potential application in formulations aimed at combating oxidative stress-related conditions.
Neuroprotective Applications
Given its promising biological activities, this compound may be explored for therapeutic applications in:
- Neurodegenerative Diseases : Such as Alzheimer's and Parkinson's disease, where oxidative stress plays a critical role.
- Anxiety and Depression : Due to its potential modulation of neurotransmitter systems.
Q & A
Q. What are the established synthetic routes for 5-Chloro-N,N-dipropylimidazo[1,2-a]pyrimidin-7-amine?
The synthesis typically involves multi-step protocols, including cyclization of precursors and functional group modifications. For example:
- Core formation : Cyclization of substituted pyrimidine intermediates under controlled conditions (e.g., using DMF-DMA for formimidamide intermediates) .
- Chloro introduction : Halogenation via reagents like POCl₃ or direct substitution during cyclization .
- Amine functionalization : Nucleophilic substitution with dipropylamine under basic conditions (e.g., K₂CO₃ in DMF) . Purification often employs column chromatography or recrystallization to achieve >95% purity.
Q. How is the molecular structure of this compound validated?
Structural confirmation relies on:
- Spectroscopy : ¹H/¹³C NMR to verify substituent positions and integration ratios (e.g., distinguishing dipropylamine protons from aromatic signals) .
- Mass spectrometry (MS) : High-resolution MS to confirm molecular ion peaks and isotopic patterns (e.g., [M+H]⁺ for C₁₃H₁₉ClN₅) .
- X-ray crystallography : For derivatives, crystallographic data can resolve planar triazolopyridine systems and bond angles .
Advanced Research Questions
Q. How can researchers address low reactivity of the chloro group during functionalization?
The chloro group’s stability in imidazo[1,2-a]pyrimidines may require:
- Activation strategies : Using Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with aryl boronic acids .
- Alternative leaving groups : Replacing Cl with more reactive groups (e.g., triflate) for nucleophilic substitution .
- Solvent optimization : Polar aprotic solvents (DMSO, DMF) with elevated temperatures to enhance reaction kinetics .
Q. What methodologies are used to evaluate its biological activity?
- Enzyme inhibition assays : Competitive binding studies (e.g., fluorescence polarization for kinase targets) with IC₅₀ determination .
- Cellular models : Dose-response curves in cancer cell lines (e.g., MTT assays) to assess antiproliferative effects .
- Target specificity profiling : Screening against kinase panels or phosphodiesterase isoforms to identify off-target interactions .
Q. How to resolve contradictory data in enzyme inhibition studies?
Discrepancies may arise from assay conditions or target conformations. Strategies include:
- Binding kinetics : Surface plasmon resonance (SPR) to measure on/off rates and confirm competitive inhibition .
- Structural analysis : Co-crystallization with target enzymes to visualize binding modes and validate steric/electronic interactions .
- Buffer optimization : Testing pH, ionic strength, and co-factor dependencies to replicate physiological conditions .
Q. What strategies improve solubility and bioavailability for in vivo studies?
- Salt formation : Hydrochloride salts to enhance aqueous solubility .
- Prodrug design : Esterification of amine groups for improved membrane permeability .
- Formulation : Use of cyclodextrins or lipid-based nanoemulsions to increase bioavailability .
Q. How to develop robust analytical methods for purity assessment?
- HPLC optimization : Reverse-phase C18 columns with gradients of acetonitrile/water (0.1% TFA) for baseline separation of impurities .
- Forced degradation studies : Exposure to heat, light, and hydrolytic conditions to identify degradation products .
- Validation parameters : Linearity (R² > 0.995), LOD/LOQ (<0.1%), and recovery rates (98-102%) per ICH guidelines .
Methodological Notes
- Synthetic scalability : Pilot-scale reactions (>10 g) require solvent recycling and flow chemistry adaptations to maintain yield .
- Data reproducibility : Detailed reporting of reaction conditions (e.g., inert atmosphere, catalyst lot numbers) is critical .
- Ethical compliance : Biological studies must follow institutional guidelines for cell line authentication and animal welfare .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
